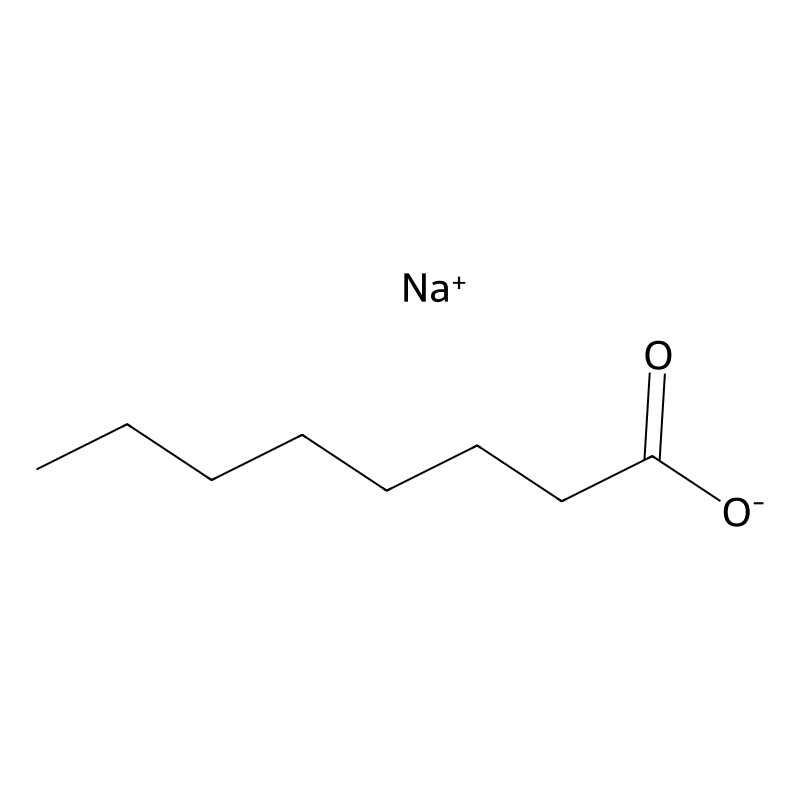

Sodium octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Stabilizer

One of the primary applications of sodium octanoate in scientific research is as a protein stabilizer. It can help to prevent proteins from denaturing, which is the process by which they lose their structure and function. This is particularly useful for studies involving the purification, storage, and analysis of proteins. For example, studies have shown that sodium octanoate can effectively stabilize albumin and fibrinogen under conditions such as heat sterilization [, ].

Modulating the Innate Immune Response

Recent research has also explored the potential of sodium octanoate to modulate the innate immune response. In studies on bovine mammary epithelial cells, sodium octanoate was found to influence the way these cells interact with the bacterium Staphylococcus aureus. Depending on the concentration used, sodium octanoate could either induce or inhibit the internalization of the bacteria by the cells. This effect was linked to the activation of different signaling pathways within the cells []. These findings suggest that sodium octanoate may have potential applications in the development of new strategies to combat bacterial infections.

Other Applications

In addition to the applications mentioned above, sodium octanoate has also been investigated for its potential use in other areas of scientific research, such as:

Sodium octanoate, also known as sodium caprylate, is a sodium salt of caprylic acid, a medium-chain fatty acid. Its chemical formula is , and it has a molecular weight of 166.19 g/mol. Sodium octanoate is a white, hygroscopic powder that is soluble in water and has applications in various fields including pharmaceuticals, food industry, and corrosion inhibition. It is recognized for its low toxicity and biodegradability, making it an environmentally friendly compound .

The mechanism by which sodium octanoate stabilizes proteins is not fully understood, but it likely involves multiple factors [, ]. Here are some proposed mechanisms:

- Hydration shell formation: The hydrophilic carboxylate group can form a hydration shell around the protein, protecting it from denaturation caused by exposure to hydrophobic environments [].

- Electrostatic interactions: The negatively charged carboxylate group may interact with positively charged regions on the protein surface, contributing to protein stability [].

- Interfacial interactions: The amphiphilic nature of sodium octanoate allows it to interact with both the protein and the surrounding solvent, potentially reducing protein-solvent interactions that can lead to denaturation [].

Example Reaction

The reaction for synthesizing sodium octanoate from caprylic acid can be represented as follows:

where represents caprylic acid.

Sodium octanoate exhibits several biological activities, including antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it useful in food preservation and as a potential therapeutic agent. Furthermore, studies have indicated that sodium octanoate can modulate metabolic processes and may play a role in managing conditions such as obesity and diabetes by influencing lipid metabolism .

Sodium octanoate can be synthesized through various methods:

- Neutralization Method: This involves the reaction of caprylic acid with sodium hydroxide or sodium carbonate in an aqueous solution.Reaction:

- Esterification Method: Caprylic acid can be esterified with alcohols in the presence of a catalyst to yield esters that can subsequently be converted to sodium octanoate.

- Transesterification: Involves the reaction of triglycerides containing caprylic acid with methanol or ethanol in the presence of a base catalyst .

Sodium octanoate has diverse applications across multiple industries:

- Pharmaceuticals: Used as an excipient in drug formulations, particularly for enhancing solubility and bioavailability.

- Food Industry: Acts as a preservative due to its antimicrobial properties.

- Corrosion Inhibition: Employed in oil and gas industries to prevent corrosion of metals under CO2-saturated conditions .

- Biotechnology: Utilized in cell culture media due to its ability to support cell growth.

Recent studies have investigated the interaction of sodium octanoate with various materials, particularly its effectiveness as a corrosion inhibitor for carbon steel in CO2-saturated environments. Sodium octanoate has been shown to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates significantly under both static and dynamic conditions .

Additionally, its interactions with other compounds have been studied for potential synergistic effects in enhancing corrosion resistance.

Sodium octanoate shares structural similarities with other medium-chain fatty acids and their respective sodium salts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Sodium Caprate | Shorter carbon chain (6 carbons), used similarly but less effective as a preservative. | |

| Sodium Decanoate | Longer carbon chain (10 carbons), exhibits similar antimicrobial properties but varies in solubility. | |

| Sodium Laurate | Even longer carbon chain (12 carbons), commonly used as a surfactant rather than a preservative. |

Uniqueness of Sodium Octanoate

Sodium octanoate's unique combination of medium-chain length provides an optimal balance between solubility and antimicrobial efficacy, making it particularly effective for applications requiring both properties. Its low toxicity profile further distinguishes it from other similar compounds, enhancing its appeal in pharmaceutical and food applications .

Molecular Formula and Weight

The molecular formula of sodium octanoate is established as C₈H₁₅NaO₂, representing the ionic compound formed between the octanoate anion and sodium cation [1] [4] [3]. The molecular weight varies slightly across different sources, with reported values ranging from 166.19 to 167.20 grams per mole [1] [5] [6]. The Chemical Abstracts Service has assigned the registry number 1984-06-1 to this compound, providing a unique identifier for chemical databases and regulatory purposes [1] [4] [6].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NaO₂ | [1] [4] [3] |

| Molecular Weight | 166.19-167.20 g/mol | [1] [5] [6] |

| Chemical Abstracts Service Number | 1984-06-1 | [1] [4] [6] |

| European Inventory Number | 217-850-5 | [1] [2] |

Structural Characteristics

The structural architecture of sodium octanoate consists of a linear eight-carbon aliphatic chain terminated by a carboxylate functional group that coordinates with a sodium ion [7] [3]. The octanoate portion features the structural formula CH₃(CH₂)₆COO⁻, representing a saturated fatty acid chain with no double bonds [7] [8]. The compound adopts an ionic structure where the carboxylate group carries a negative charge balanced by the positively charged sodium ion [3] [6].

The International Union of Pure and Applied Chemistry name for this compound is sodium octanoate, while alternative nomenclature includes sodium caprylate, reflecting the historical naming convention derived from the Latin word "capra" meaning goat [5] [7] [6]. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as CCCCCCCC(=O)[O-].[Na+] and the International Chemical Identifier as InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 [4] [3] [6].

| Structural Parameter | Description | Value |

|---|---|---|

| Carbon Chain Length | Linear saturated alkyl chain | 8 carbons |

| Functional Group | Carboxylate ion | COO⁻ |

| Ionic Structure | Sodium carboxylate salt | Na⁺ + C₇H₁₅COO⁻ |

| International Chemical Identifier Key | BYKRNSHANADUFY-UHFFFAOYSA-M | [4] [3] |

Isomeric Forms

Sodium octanoate exhibits limited isomeric variation due to its saturated straight-chain structure [7] [9]. The primary form consists of the normal octanoate configuration with a linear eight-carbon chain, designated as sodium normal-octanoate [4] [3]. However, structural isomers can exist through branching patterns in the carbon skeleton, such as sodium 2-ethylhexanoate, which represents a constitutional isomer with the same molecular formula but different connectivity [10] [11].

Isotopically labeled variants of sodium octanoate have been synthesized for research applications, including carbon-13 enriched forms where specific carbon positions are substituted with the stable isotope [12] [13] [14]. The carbon-13 labeled sodium octanoate carries the same structural characteristics as the unlabeled compound but provides enhanced analytical capabilities for nuclear magnetic resonance spectroscopy and metabolic studies [12] [14].

| Isomeric Type | Example | Molecular Formula | Characteristics |

|---|---|---|---|

| Normal isomer | Sodium octanoate | C₈H₁₅NaO₂ | Linear chain structure |

| Branched isomer | Sodium 2-ethylhexanoate | C₈H₁₅NaO₂ | Constitutional isomer |

| Isotope variant | Sodium octanoate-1-¹³C | C₇¹³CH₁₅NaO₂ | Carbon-13 labeled |

| Deuterated form | Sodium octanoate-8,8,8-d₃ | C₈H₁₂D₃NaO₂ | Deuterium substitution |

Chemical Classification as Medium-Chain Fatty Acid Salt

Sodium octanoate belongs to the chemical classification of medium-chain fatty acid salts, defined by the carbon chain length of the fatty acid component [15] [16]. Medium-chain fatty acids encompass carboxylic acids containing between 6 and 12 carbon atoms in their aliphatic chain, positioning octanoic acid within this category with its eight-carbon structure [17] [16]. This classification distinguishes medium-chain compounds from short-chain fatty acids containing fewer than 6 carbons and long-chain fatty acids containing 12 or more carbons [17] [16].

The carboxylate salt classification arises from the ionic bonding between the deprotonated carboxylic acid group and the metal cation [8] [18]. Fatty acid salts form through acid-base neutralization reactions where the acidic hydrogen of the carboxyl group is replaced by a metal ion, creating an ionic compound with distinct physicochemical properties compared to the parent fatty acid [18] [19]. The sodium ion provides charge balance for the negatively charged octanoate anion, resulting in a water-soluble crystalline solid [1] [2].

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary Class | Fatty Acid Salt | Ionic compound of fatty acid and metal |

| Secondary Class | Medium-Chain Fatty Acid Salt | 6-12 carbon fatty acid component |

| Tertiary Class | Alkanoate Salt | Saturated fatty acid derivative |

| Quaternary Class | Sodium Carboxylate | Sodium cation with carboxylate anion |

Sodium octanoate (C₈H₁₅NaO₂) exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder [1] [2] [3]. The compound may also present as a pale yellow powder in some cases [4]. The crystalline nature of sodium octanoate contributes to its characteristic appearance, with particles exhibiting a powdery texture that can vary from fine to coarse depending on the preparation method and storage conditions [1] [2] [3].

The molecular weight of sodium octanoate is precisely 166.19 g/mol [1] [2] [3], and it possesses the CAS number 1984-06-1 [1] [2] [3]. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the surrounding atmosphere [2] [5], which can influence its physical appearance and handling characteristics under different environmental conditions.

Melting Point and Thermal Properties

The melting point of sodium octanoate is reported as approximately 245°C, though this represents a decomposition temperature rather than a true melting point [1] [2] [3]. The compound undergoes thermal decomposition at this temperature, making it challenging to determine a precise melting point under standard atmospheric conditions [1] [2] [3].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point (Decomposition) | ~245°C | [1] [2] [3] |

| Boiling Point | 239.3°C at 760 mmHg | [2] [6] |

| Decomposition Products | Carbon oxides (CO, CO₂), sodium oxides | [7] [8] |

| Thermal Stability | Stable under normal conditions | [1] [2] [3] |

The thermal decomposition of sodium octanoate generates carbon oxides (CO and CO₂) and sodium oxides as primary decomposition products [7] [8]. This decomposition behavior is typical of organic sodium salts and must be considered when handling the compound at elevated temperatures.

Solubility Parameters

Sodium octanoate exhibits distinctive solubility characteristics across different solvents, with its solubility behavior being particularly relevant for its applications in various industries.

Water Solubility

The compound demonstrates good water solubility, with a reported solubility of 50 mg/mL in water at room temperature, forming a clear solution [1] [2] [3]. This relatively high water solubility is attributed to the ionic nature of the sodium salt and the hydrophilic carboxylate group [1] [2] [3].

Organic Solvent Solubility

The solubility of sodium octanoate in organic solvents varies significantly depending on the polarity of the solvent [2] [5]:

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 50 mg/mL (clear solution) | [1] [2] [3] |

| Ethanol | Sparingly soluble | [2] [5] |

| Acetic Acid | Freely soluble | [2] [5] |

| Acetone | Practically insoluble | [2] [5] |

The solubility pattern reflects the amphiphilic nature of sodium octanoate, with the ionic head group promoting solubility in polar solvents while the hydrocarbon chain limits solubility in non-polar solvents [2] [5].

pH and Acid-Base Properties

Sodium octanoate solutions exhibit alkaline properties due to the basic nature of the octanoate anion. When dissolved in water at a concentration of 100 g/L at 20°C, sodium octanoate produces a pH range of 8.0 to 10.5 [1] [2] [3]. This alkalinity results from the hydrolysis of the octanoate anion, which acts as a weak base in aqueous solution [1] [2] [3].

The acid-base behavior of sodium octanoate is influenced by its position as the sodium salt of octanoic acid (caprylic acid), which has a pKa value of approximately 4.89 [9]. The relatively high pH of sodium octanoate solutions makes it suitable for applications requiring mild alkaline conditions [1] [2] [3].

Henderson-Hasselbalch Relationship

The acid-base properties of sodium octanoate can be understood through the Henderson-Hasselbalch equation, where the compound exists predominantly as the deprotonated octanoate anion in aqueous solution under normal conditions [10] [11]. The interaction between octanoic acid and its conjugate base sodium octanoate has been studied using nuclear magnetic resonance spectroscopy and isothermal titration calorimetry [10] [11].

Surface Tension Characteristics

Sodium octanoate exhibits significant surface-active properties due to its amphiphilic molecular structure, consisting of a hydrophilic carboxylate head group and a hydrophobic octyl chain.

Surface Tension Measurements

The surface tension of sodium octanoate solutions has been measured at 69.8 mN/m at a concentration of 1 g/L and 20°C [1] [3] [12]. This value represents a substantial reduction from the surface tension of pure water (approximately 72.8 mN/m at 20°C), indicating the compound's effectiveness as a surfactant [1] [3] [12].

Critical Micelle Concentration

Research has shown that sodium octanoate forms micelles in aqueous solution, with the critical micelle concentration being dependent on temperature and ionic strength [13] [14]. Studies using conductivity measurements have revealed that the critical micelle concentration varies with temperature, with values reported around 340-351 mM at 25°C [13].

| Surface Property | Value | Conditions | Reference |

|---|---|---|---|

| Surface Tension | 69.8 mN/m | 1 g/L, 20°C | [1] [3] [12] |

| Log P (Partition Coefficient) | 0.106 | 23.9°C, pH 7-7.95 | [1] [3] [12] |

| Equilibrium Surface Tension | ~40 mN/m | Aqueous solution | [15] |

The surface tension characteristics of sodium octanoate make it valuable in applications requiring emulsification and surface modification properties [1] [3] [12].

Stability and Reactivity

Chemical Stability

Sodium octanoate demonstrates good chemical stability under normal ambient conditions [1] [2] [3] [5]. The compound is considered stable when stored properly in inert atmosphere at room temperature, protected from moisture and oxidizing agents [1] [2] [3].

Incompatible Materials

The compound shows incompatibility with several classes of materials that should be avoided during storage and handling [1] [2] [3] [7]:

- Strong oxidizing agents: These can cause oxidation of the organic portion of the molecule

- Acids: Can protonate the carboxylate group, potentially forming the corresponding carboxylic acid

- Iron: May catalyze oxidation reactions under certain conditions

Physical Properties Summary

| Property | Value | Reference |

|---|---|---|

| Density | 1.188 g/cm³ at 20°C | [1] [2] [3] |

| Vapor Pressure | 0 Pa at 20°C | [1] [2] [3] |

| Flash Point | Not applicable (non-flammable) | [12] [8] |

| Hygroscopic Nature | Easily absorbing moisture | [2] |

The density of sodium octanoate is 1.188 g/cm³ at 20°C [1] [2] [3], which is slightly higher than water, reflecting the presence of the sodium ion and the compact crystalline structure. The vapor pressure is negligible (0 Pa at 20°C) [1] [2] [3], indicating that the compound does not readily volatilize under normal conditions, which is consistent with its ionic nature and solid state at room temperature.

Physical Description

White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 71 of 115 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 44 of 115 companies with hazard statement code(s):;

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

SODIUM PROPIONATE, SODIUM BUTYRATE, SODIUM PENTANOATE, SODIUM HEXANOATE, & SODIUM OCTANOATE AT LOW CONCN (0.1-1.0 MMOL) STIMULATED SODIUM TRANSPORT BY THE TOAD BLADDER, BUT HIGH CONCN (5-20 MMOL) REVERSIBLY INHIBITED TRANSPORT.

SODIUM OCTANOATE AT 3.69X10-7 MOL DECREASED THE INCORPORATION OF L-LEUCINE INTO NORMAL RAT LIVER SLICES & HEPATOMA CELLS BY APPROXIMATELY 75%.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Surfactant; Emulsifying

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Octanoic acid, sodium salt (1:1): ACTIVE

SODIUM...PROPIONATES...INCORPORATED IN BREAD DOUGH AS NONTOXIC INHIBITORS OF MOLD GROWTH. ...PROMOTED FOR TREATMENT OF DERMATOMYCOSES. ... RELATIVELY WEAK & POSSESSES ONLY FUNGISTATIC ACTIVITY... CAPRYLIC ACID & ITS SALTS ARE SIMILAR IN ACTIONS...& ARE USED FOR THE SAME MEDICAL PURPOSES. /CAPRYLIC ACID SALTS/

THE RECTAL ABSORPTION OF PHARMACEUTICALS SUCH AS BETA-LACTAM ANTIBIOTICS OR INSULIN, IS INCREASED IN THE PRESENCE OF A C8-14 FATTY ACID OR ITS SALTS, SUCH AS SODIUM OCTANOATE, OR LEUCIC ACID.

STABILIZERS ADDED TO PREPARATIONS OF HUMAN SERUM ALBUMIN BEFORE HEAT TREATMENT WERE TESTED FOR BILIRUBIN DISPLACING EFFECT, USING THE PEROXIDASE METHOD. SODIUM CAPRYLATE DISPLACED BILIRUBIN FROM ITS COMPLEX WITH HUMAN SERUM ALBUMIN IN VITRO.